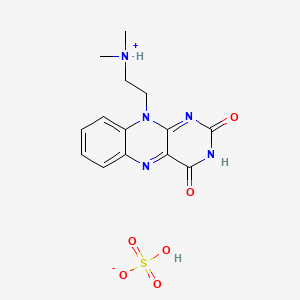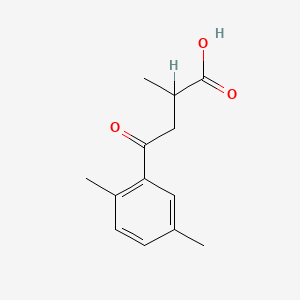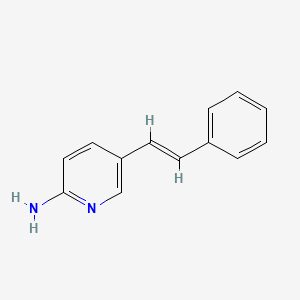
(E)-2-Amino-5-styrylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Amino-5-styrylpyridine is an organic compound that belongs to the class of styrylpyridines It is characterized by the presence of an amino group at the second position and a styryl group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Amino-5-styrylpyridine typically involves the reaction of 2-aminopyridine with a suitable styryl precursor under specific conditions. One common method is the condensation reaction between 2-aminopyridine and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-2-Amino-5-styrylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and styryl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
科学的研究の応用
(E)-2-Amino-5-styrylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers or dyes.
作用機序
The mechanism of action of (E)-2-Amino-5-styrylpyridine involves its interaction with specific molecular targets and pathways. The amino and styryl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-5-phenylpyridine: Similar structure but lacks the styryl group.
2-Amino-5-vinylpyridine: Contains a vinyl group instead of a styryl group.
2-Amino-5-benzylpyridine: Features a benzyl group in place of the styryl group.
Uniqueness
(E)-2-Amino-5-styrylpyridine is unique due to the presence of both the amino and styryl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that may not be possible with similar compounds.
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
5-[(E)-2-phenylethenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H12N2/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,14,15)/b7-6+ |
InChIキー |
GOBSVRCPXIUPQV-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



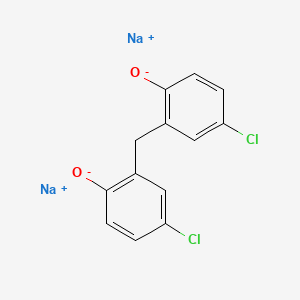
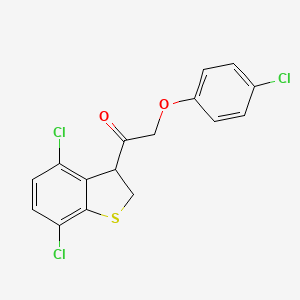

![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

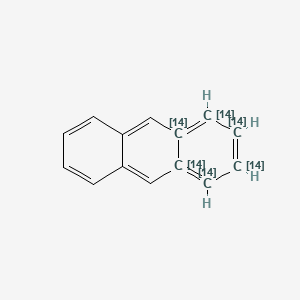
![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide](/img/structure/B13740510.png)
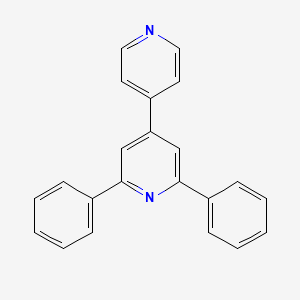
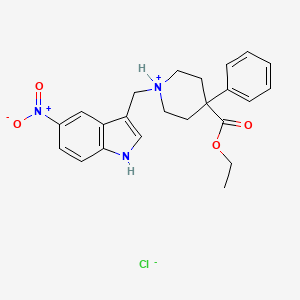
![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)
